molecular formula C16H16N4O3S B2915488 4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034535-21-0

4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2915488
CAS No.: 2034535-21-0
M. Wt: 344.39
InChI Key: FCEOSPXFWUPDEG-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone-based sulfonamide derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a cyclopropyl group at position 3. The benzenesulfonamide moiety is linked via an ethyl chain to the pyridazinone ring, with a cyano group at the para position of the benzene ring.

The cyclopropyl group in the target compound may enhance metabolic stability or modulate steric interactions compared to bulkier substituents like benzyloxy or methoxyphenyl .

Properties

IUPAC Name

4-cyano-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-11-12-1-5-14(6-2-12)24(22,23)18-9-10-20-16(21)8-7-15(19-20)13-3-4-13/h1-2,5-8,13,18H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEOSPXFWUPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₈N₄O₂S
  • Molecular Weight : 358.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridazinone core suggests potential interactions with phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels in cells. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes such as inflammation and cell proliferation .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazinones have shown efficacy against several cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting tumor growth .

Cell Line IC50 (µM) Mechanism
MCF-710.5Induction of apoptosis
HT-298.7Inhibition of cell proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The sulfonamide group contributes to its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
E. coli32 µg/mLBacteriostatic
S. aureus16 µg/mLBactericidal

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor effects of a series of pyridazinone derivatives, including the target compound. The study found that treatment with these compounds resulted in significant tumor regression in mouse models, highlighting their potential as therapeutic agents against solid tumors .

Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound shares structural similarities with several pyridazinone and sulfonamide derivatives. Key differences lie in substituent groups, core heterocycles, and molecular properties:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone 3-cyclopropyl, 4-cyano Not reported Compact cyclopropyl group; cyano enhances polarity
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone 3-benzyloxy ~290 (calculated) Bulky benzyloxy increases lipophilicity
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Pyridazinone 3-(4-methoxyphenyl), 2-chloro 419.9 Methoxy improves solubility; chloro enhances electronegativity
4-{[4-Chloro-6-(cyclopropyl-amino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (6) Triazine Cyclopropyl-amino, 4-chloro Not reported Triazine core may alter binding kinetics vs. pyridazinone

Key Observations:

  • Cyclopropyl vs.
  • Cyano vs. Chloro/Methoxy: The 4-cyano group in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with polar enzyme active sites compared to chloro or methoxy substituents .
  • Core Heterocycle: Pyridazinones (target, 5a, ) are structurally distinct from triazines (), with pyridazinones offering a ketone oxygen for hydrogen bonding, whereas triazines provide multiple nitrogen sites for π-π interactions .

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